5-Methyl-2-(propan-2-yl)phenyl cyanate
Description
5-Methyl-2-(propan-2-yl)phenyl cyanate is an aromatic cyanate derivative characterized by a phenyl ring substituted with a cyanate (–OCN) functional group, a methyl group at the 5-position, and an isopropyl group at the 2-position. While specific data for this compound are absent in the provided evidence, its structure suggests that the steric and electronic effects of the substituents significantly influence its physicochemical properties. Aromatic cyanates are intermediates in organic synthesis, often utilized in the preparation of polymers, pharmaceuticals, and agrochemicals due to their reactivity in cycloaddition and nucleophilic substitution reactions .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFQHOWYPTUVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667505 | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-53-5 | |
| Record name | 5-Methyl-2-(propan-2-yl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-2-(propan-2-yl)phenyl cyanate, also known by its chemical formula C₁₁H₁₃N₁O, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxic effects, and molecular interactions.
- Molecular Formula : C₁₁H₁₃N₁O
- Molecular Weight : 175.23 g/mol
- Structure : The compound features a phenyl ring substituted with a methyl and an isopropyl group, along with a cyanate functional group.
Biological Activity Overview
The biological activity of 5-Methyl-2-(propan-2-yl)phenyl cyanate has been assessed through various studies, focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies suggest that derivatives of cyanate compounds can effectively inhibit the growth of various bacteria, including Pseudomonas aeruginosa and Escherichia coli . The Minimum Inhibitory Concentration (MIC) for some related compounds was reported as low as 0.21 µM.
| Compound | Target Organisms | MIC (µM) |
|---|---|---|
| 5-Methyl-2-(propan-2-yl)phenyl cyanate | Pseudomonas aeruginosa, Escherichia coli | 0.21 |
Cytotoxic Effects
The cytotoxicity of 5-Methyl-2-(propan-2-yl)phenyl cyanate has been evaluated using assays such as MTT, which measures cell viability. Preliminary findings suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines:
- Cytotoxicity Assays : Results from MTT assays indicated promising cytotoxic effects against human leukemic HL-60 cells and murine L-1210 cells, suggesting potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of 5-Methyl-2-(propan-2-yl)phenyl cyanate with various biological targets:
- Binding Affinity : The compound demonstrated favorable binding energies with targets such as DNA gyrase and MurD, indicating its potential as an inhibitor for these enzymes .
Key Interactions
The docking results highlighted several critical interactions:
| Target Protein | Key Interactions | Binding Energy (kcal/mol) |
|---|---|---|
| DNA Gyrase | Hydrogen bonds with SER1084, ASP437 | -9.5 |
| MurD | Pi-Pi stacking interactions with nucleotides | -8.7 |
Case Studies
- Antimicrobial Efficacy : A study found that related compounds exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Micrococcus luteus and certain fungi from the genus Candida . This suggests that 5-Methyl-2-(propan-2-yl)phenyl cyanate could share similar properties.
- Cytotoxicity in Cancer Models : In vivo studies on murine models showed that derivatives of cyanate compounds could significantly reduce tumor size in xenograft models, indicating their potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Phenyl Cyanate
- Structure : The parent compound lacks substituents, with the cyanate group directly attached to the benzene ring.
- Reactivity : Serves as a benchmark for aromatic cyanate reactivity, participating in reactions such as trimerization to form cyanurate rings or nucleophilic attacks at the electrophilic carbon in the cyanate group .
5-Methyl-2-(propan-2-yl)phenyl Cyanate
- Substituents : The 5-methyl and 2-isopropyl groups introduce steric bulk, likely reducing solubility in polar solvents and increasing thermal stability.
- Electronic Effects : Methyl and isopropyl groups are electron-donating, which may activate the aromatic ring toward electrophilic substitution but deactivate the cyanate group toward nucleophilic attack.
5-Methyl-2-nitrophenyl Isocyanate (CAS 152645-33-5)
- Structure : Features a nitro group (electron-withdrawing) at the 2-position and a methyl group at the 5-position, but with an isocyanate (–NCO) functional group .
- Reactivity: The nitro group strongly withdraws electrons, increasing the electrophilicity of the isocyanate group. This contrasts with cyanates, where electronic effects are less pronounced due to the oxygen atom’s electronegativity.
Physicochemical Properties (Inferred from Related Compounds)
While direct data for 5-Methyl-2-(propan-2-yl)phenyl cyanate are unavailable, comparisons can be drawn from structurally similar compounds in the evidence:
Key Observations:
Steric Effects : Bulky substituents (e.g., isopropyl in the target compound) reduce solubility and may increase melting points, as seen in 5-Methyl-5-phenylhydantoin (mp 199–201°C) .
Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5-Methyl-2-nitrophenyl isocyanate) enhance electrophilicity, whereas electron-donating groups (methyl/isopropyl) may stabilize the aromatic ring but slow cyanate reactivity .
Preparation Methods
Phenolate Formation
- The starting material, 5-methyl-2-(propan-2-yl)phenol (a sterically hindered phenol), is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or light benzene.
- Potassium or sodium metal is added to generate the phenolate salt by deprotonation.
- The mixture is heated gently (typically 65–70 °C) and stirred for several hours (e.g., 6 hours) to ensure complete formation of the phenolate ion.
Cyanation with Cyanogen Chloride
- The reaction mixture is cooled to low temperatures (around 0–5 °C) before the slow addition of cyanogen chloride.
- Cyanogen chloride is added dropwise over a period of 1–2 hours to maintain temperature control and prevent decomposition.
- The mixture is stirred at this low temperature for several hours (typically 4–48 hours depending on the procedure) to allow complete conversion to the cyanate.
Workup and Purification
- After completion, the reaction temperature is raised to room temperature.
- Insoluble potassium chloride or sodium chloride formed during the reaction is removed by filtration.
- The solvent is evaporated under reduced pressure.
- The crude product is purified by recrystallization from suitable solvents such as methanol or by vacuum distillation to obtain pure 5-Methyl-2-(propan-2-yl)phenyl cyanate.
Example from Patent Literature
A representative example adapted from a patent on phenyl cyanate preparation (US3107261A) illustrates the procedure:
| Step | Conditions/Details |
|---|---|
| Phenol derivative | 5-Methyl-2-(propan-2-yl)phenol |
| Solvent | Tetrahydrofuran (THF) or light benzene |
| Base | Potassium or sodium metal |
| Heating for phenolate formation | 65–70 °C for 6 hours |
| Cooling before cyanogen chloride addition | 0–5 °C |
| Cyanogen chloride addition | Slow addition over 1–2 hours at ≤5 °C |
| Reaction time after addition | 4–48 hours at low temperature |
| Workup | Filtration to remove salts, solvent evaporation |
| Purification | Recrystallization or vacuum distillation |
| Yield | Typically 70–90% depending on scale and purity |
This method yields the cyanate with high purity and reproducibility. The temperature control is critical to avoid side reactions and degradation of cyanogen chloride.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran, benzene, or similar aprotic solvents | Solvent choice affects solubility and reaction rate |
| Base | Potassium metal, sodium metal, or hydroxides | Metal phenolates preferred for higher reactivity |
| Temperature (phenolate formation) | 65–70 °C | Ensures complete phenolate formation |
| Temperature (cyanogen chloride addition) | 0–5 °C | Prevents cyanogen chloride decomposition |
| Reaction time | 4–48 hours | Longer times improve yield but may risk side reactions |
| Purification method | Recrystallization, vacuum distillation | Removes impurities and residual salts |
Mechanistic Insights
- The phenolate ion acts as a nucleophile attacking the electrophilic carbon in cyanogen chloride.
- The reaction proceeds via nucleophilic substitution, displacing chloride ion and forming the phenyl cyanate ester.
- Low temperature is essential to stabilize cyanogen chloride and suppress side reactions such as polymerization or hydrolysis.
Comparative Analysis with Related Cyanate Syntheses
Q & A
Basic: What are the recommended synthetic routes for 5-methyl-2-(propan-2-yl)phenyl cyanate, and how can experimental parameters be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or cyanation of the corresponding phenol derivative. For example, reacting 5-methyl-2-isopropylphenol with cyanogen bromide (BrCN) under basic conditions (e.g., NaH in THF) at 0–5°C can yield the cyanate ester. Optimization should include:
- Temperature control : Avoid side reactions (e.g., hydrolysis) by maintaining low temperatures .
- Catalyst screening : Use computational reaction path searches (e.g., quantum chemical calculations) to identify optimal catalysts and solvent systems .
- Purity monitoring : Employ GC-MS or HPLC (as in ’s protocols for related compounds) to track reaction progress and impurities .
Advanced: How can reaction mechanisms involving 5-methyl-2-(propan-2-yl)phenyl cyanate be validated using computational and experimental synergies?
Methodological Answer:
Combine density functional theory (DFT) calculations with kinetic isotope effect (KIE) studies:
- DFT modeling : Simulate intermediates and transition states to predict reaction pathways (e.g., nucleophilic attack at the cyanate group) .
- Experimental validation : Conduct isotopic labeling (e.g., O or C) to confirm computational predictions. For example, monitor C-NMR shifts during hydrolysis to distinguish between SN1/SN2 mechanisms .
- Cross-referencing : Use databases like PubChem (as in ) to compare spectral data with simulated results .
Basic: What spectroscopic techniques are most effective for characterizing 5-methyl-2-(propan-2-yl)phenyl cyanate?
Methodological Answer:
- H/C-NMR : Identify aromatic protons (6.5–7.5 ppm) and isopropyl groups (1.2–1.4 ppm for CH, 2.5–3.0 ppm for CH) .
- IR spectroscopy : Confirm the cyanate group via C≡N stretch (~2200 cm) and aryl-O-C≡N vibrations (~1250 cm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 203.1 for CHNO) .
Advanced: How can contradictory stability data for 5-methyl-2-(propan-2-yl)phenyl cyanate in different solvents be resolved?
Methodological Answer:
- Controlled degradation studies : Expose the compound to polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents under varying temperatures. Monitor degradation via HPLC (as in ) and correlate with solvent dielectric constants .
- Theoretical solubility modeling : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict stability trends .
- Statistical analysis : Use factorial design (as in ) to isolate variables (e.g., pH, light exposure) contributing to instability .
Basic: What safety protocols are critical when handling 5-methyl-2-(propan-2-yl)phenyl cyanate in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of cyanate vapors, which may release toxic HCN upon decomposition .
- Personal protective equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons.
- Emergency procedures : Maintain cyanide antidote kits (e.g., hydroxocobalamin) in lab areas .
Advanced: How can 5-methyl-2-(propan-2-yl)phenyl cyanate be utilized in polymer or material science applications?
Methodological Answer:
- Crosslinking agent : Incorporate into epoxy resins via thermal curing (120–150°C) to study network formation using rheometry and DSC .
- Functionalization : Graft onto nanoparticles (e.g., SiO) via silane coupling agents. Characterize surface modification using XPS and TEM .
- Degradation studies : Expose polymers to UV radiation and track cyanate release via LC-MS .
Basic: How should researchers design a kinetic study for the hydrolysis of 5-methyl-2-(propan-2-yl)phenyl cyanate?
Methodological Answer:
- Pseudo-first-order conditions : Use excess water or buffer (pH 7–10) and monitor cyanate depletion via UV-Vis (λ = 270 nm) .
- Rate constant calculation : Fit data to the integrated rate law .
- Activation energy : Perform Arrhenius analysis at 25°C, 35°C, and 45°C .
Advanced: What strategies can reconcile discrepancies between computational predictions and experimental yields in cyanate synthesis?
Methodological Answer:
- Error source identification : Compare computational solvent models (implicit vs. explicit) with experimental solvent polarity data .
- Sensitivity analysis : Vary DFT functional (e.g., B3LYP vs. M06-2X) to assess impact on activation energy predictions .
- Machine learning : Train models on PubChem datasets () to predict optimal reaction conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
